molecular formula C6H10O B12684833 1,5-Hexadien-3-ol, (R)- CAS No. 119596-43-9

1,5-Hexadien-3-ol, (R)-

Cat. No.: B12684833
CAS No.: 119596-43-9
M. Wt: 98.14 g/mol
InChI Key: SZYLTIUVWARXOO-LURJTMIESA-N
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Description

1,5-Hexadien-3-ol, ®-, also known as ®-1,5-Hexadien-3-ol, is an organic compound with the molecular formula C6H10O. It is a chiral alcohol with a hydroxyl group (-OH) attached to the third carbon of a hexadiene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Hexadien-3-ol can be synthesized through several methods. One common approach involves the reaction of allyl bromide with magnesium in the presence of anhydrous ether to form a Grignard reagent. This reagent is then reacted with acrolein to yield 1,5-Hexadien-3-ol . The reaction conditions typically involve refluxing the mixture and subsequent purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of 1,5-Hexadien-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, enantioselective synthesis methods, such as Sharpless kinetic resolution, can be employed to obtain the ®-enantiomer with high purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Hexadien-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Hexadien-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Hexadien-3-ol depends on its specific application. In organic synthesis, it acts as a building block for the formation of more complex molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and properties of the compound. In biological systems, it may interact with enzymes and other molecular targets, affecting metabolic pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Hexadien-3-ol, ®-, is unique due to its chiral center, which imparts specific stereochemical properties. This enantiomer can exhibit different biological activities and reactivity compared to its (S)-enantiomer or achiral analogs. The presence of the hydroxyl group and conjugated diene system also contributes to its distinct chemical behavior .

Properties

CAS No.

119596-43-9

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(3R)-hexa-1,5-dien-3-ol

InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3-4,6-7H,1-2,5H2/t6-/m0/s1

InChI Key

SZYLTIUVWARXOO-LURJTMIESA-N

Isomeric SMILES

C=CC[C@H](C=C)O

Canonical SMILES

C=CCC(C=C)O

Origin of Product

United States

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